Enhanced Hydrophobicity and Boiling Point vs. 4-Methyl-3-nonen-5-ol Drives Different Formulation and Volatility Requirements
4,8-Dimethyl-3-nonen-5-ol exhibits a higher boiling point (219.31°C), greater hydrophobicity (logP 3.800), and significantly lower water solubility (80.28 mg/L) compared to its closest mono-methyl analog, 4-methyl-3-nonen-5-ol (BP 215.50°C, logP 3.720, water solubility 211.8 mg/L) [1]. The additional methyl group at position 8 increases molecular weight by 14 Da and reduces aqueous solubility by nearly 62%, directly impacting release rates from controlled-release dispensers and partitioning in aqueous formulations.
| Evidence Dimension | Physicochemical properties (Boiling Point, logP, Water Solubility) |
|---|---|
| Target Compound Data | BP 219.31°C, logP 3.800, Water Solubility 80.28 mg/L |
| Comparator Or Baseline | 4-Methyl-3-nonen-5-ol: BP 215.50°C, logP 3.720, Water Solubility 211.8 mg/L |
| Quantified Difference | ΔBP +3.81°C, ΔlogP +0.080, Water Solubility reduced by 62.1% |
| Conditions | Estimated values at 760 mmHg and 25°C; data sourced from Flavscents database |
Why This Matters
A 62% reduction in water solubility alters release kinetics and bioaccumulation potential, requiring distinct procurement specifications for controlled-release pheromone dispensers or environmental fate studies.
- [1] Flavscents. 4,8-dimethyl-3-nonen-5-ol and 4-methyl-3-nonen-5-ol – Estimated physical properties. View Source
